5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via halogen atom transfer activation of fluoroiodomethane under visible light.
Coupling with Indole: The final step involves coupling the fluoromethyl-substituted piperidine with an indole derivative, often using a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to scale up the synthesis efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring or the indole moiety.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to its targets, while the indole moiety can interact with various receptors and enzymes . The compound may modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine-2-sulfonamide: This compound also features a piperidine ring with a fluorinated substituent and has similar pharmacological properties.
Fluoromethylated Amines and Amino Acids: These compounds share the fluoromethyl group and are used in medicinal chemistry for their enhanced pharmacokinetic properties.
Uniqueness
5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole is unique due to its specific combination of a fluoromethyl-substituted piperidine ring and an indole moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H17FN2O |
---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
[4-(fluoromethyl)piperidin-1-yl]-(1H-indol-5-yl)methanone |
InChI |
InChI=1S/C15H17FN2O/c16-10-11-4-7-18(8-5-11)15(19)13-1-2-14-12(9-13)3-6-17-14/h1-3,6,9,11,17H,4-5,7-8,10H2 |
InChI-Schlüssel |
GXCQAOIMWQQGQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CF)C(=O)C2=CC3=C(C=C2)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.